molecular formula C25H34N2O3 B14990030 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B14990030
M. Wt: 410.5 g/mol
InChI Key: GSTAXMZVRAZYIN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylphenoxy group, a methoxyphenyl group, and a pyrrolidinyl ethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This can be achieved by reacting 4-tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenyl halide.

    Formation of the methoxyphenyl intermediate: 4-methoxyphenol is reacted with a suitable halogenating agent to form 4-methoxyphenyl halide.

    Coupling reaction: The tert-butylphenyl halide and methoxyphenyl halide are coupled with a pyrrolidine derivative in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired intermediate.

    Acetamide formation: The intermediate is then reacted with acetic anhydride or acetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and methoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel polymers or materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms, particularly those involving neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-tert-butylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide may confer unique electronic and steric properties, potentially enhancing its interaction with specific molecular targets compared to its analogs.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C25H34N2O3/c1-25(2,3)20-9-13-22(14-10-20)30-18-24(28)26-17-23(27-15-5-6-16-27)19-7-11-21(29-4)12-8-19/h7-14,23H,5-6,15-18H2,1-4H3,(H,26,28)

InChI Key

GSTAXMZVRAZYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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